Ethyl 3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate
Description
Ethyl 3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate is a cyanoacrylate ester derivative characterized by a multi-substituted aromatic core. Its structure includes:
- A 2-cyanoacrylate backbone with an ethyl ester group.
- A 3-ethoxy-substituted phenyl ring at the β-position.
- A 2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy side chain at the para position of the phenyl ring.
The bromine atom and methyl group enhance lipophilicity, while the ethoxy and amino-oxoethoxy groups may facilitate hydrogen bonding interactions with biological targets .
Properties
Molecular Formula |
C23H23BrN2O5 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
ethyl (E)-3-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C23H23BrN2O5/c1-4-29-21-12-16(11-17(13-25)23(28)30-5-2)7-9-20(21)31-14-22(27)26-19-8-6-15(3)10-18(19)24/h6-12H,4-5,14H2,1-3H3,(H,26,27)/b17-11+ |
InChI Key |
FKXKFLAZGQBKLC-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate typically involves multiple steps. One common approach is to start with the bromination of a methylphenyl compound, followed by amination to introduce the amino group. The next step involves the formation of an oxoethoxy group through an esterification reaction. Finally, the cyanoacrylate group is introduced through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for use in surgical adhesives and wound closure.
Industry: Utilized in the production of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl3-(4-(2-((2-bromo-4-methylphenyl)amino)-2-oxoethoxy)-3-ethoxyphenyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate group rapidly polymerizes in the presence of moisture, leading to the formation of a strong adhesive bond. This compound can interact with molecular targets such as proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven differences:
Key Observations:
- Electronic Effects : Halogen substituents (Br, F, Cl) increase electrophilicity of the acrylate core, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites). The target compound’s bromine atom likely amplifies this effect compared to fluoro or chloro analogues .
- Biological Activity: Simpler analogues like Ethyl 2-cyano-3-(4-fluorophenyl)acrylate exhibit antioxidant and anti-inflammatory properties, while the target compound and L2 are hypothesized to inhibit EthR, a transcriptional repressor in Mycobacterium tuberculosis .
Crystallographic and Conformational Analysis
- Syn-Periplanar Conformation: Observed in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle = 3.2°), this planar arrangement optimizes π-π stacking and dipole interactions. The target compound’s ethoxy and amino-oxoethoxy groups may disrupt planarity, altering crystal packing and solubility .
- Polymorphism: Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a monoclinic polymorph (space group P2₁/c), suggesting that substituent modifications in the target compound could lead to novel crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
